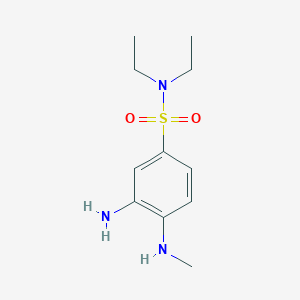

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-4-14(5-2)17(15,16)9-6-7-11(13-3)10(12)8-9/h6-8,13H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCURWJISNMINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391035 | |

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49804-44-6 | |

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies

Sequential Alkylation-Sulfonylation Approach

A common pathway involves the stepwise introduction of alkyl and sulfonamide groups to a benzene backbone. Key steps include:

- Nitration and Reduction : Starting with nitrobenzene derivatives to position reactive sites.

- Sulfonylation : Introducing the sulfonamide group using benzenesulfonyl chloride analogs.

- N-Alkylation : Diethyl and methylamino groups are added via nucleophilic substitution or reductive amination.

Example Protocol (Adapted from US7772411B2):

- Step 1 : React 3-nitro-4-chlorobenzoic acid with isobutylamine in toluene at 70–80°C to form 3-nitro-4-(isobutylamino)benzoic acid.

- Step 2 : Sulfonylate with p-nitrobenzenesulfonyl chloride in dichloromethane, yielding 3-nitro-N,N-diethyl-4-(methylamino)benzenesulfonamide.

- Step 3 : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, achieving 97% purity.

Direct Sulfonylation of Pre-Alkylated Intermediates

Alternative routes prioritize early alkylation to avoid steric hindrance during sulfonylation:

Method (CN105753731A):

- Methoxylation : 3-Nitro-4-chlorobenzanilide is treated with sodium methoxide in methanol at reflux (65°C) to introduce methoxy groups.

- Reduction : Hydrazine hydrate and Fe(OH)₃ reduce nitro to amine (95.3% yield).

- Sulfonylation : React with diethylsulfamoyl chloride in acetonitrile, achieving 98.1% purity.

Key Parameters :

| Step | Reagent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 1 | NaOMe/MeOH | 65 | 94.5 |

| 2 | NH₂NH₂/Fe(OH)₃ | 55–60 | 95.3 |

| 3 | Et₂NSO₂Cl/CH₃CN | 25 | 98.1 |

Advanced Catalytic N-Alkylation

Cu–Zr Bimetallic Nanoparticles (PMC8210448)

Selective monoalkylation is achieved using dimethyl carbonate (DMC) as a green methylating agent:

- Conditions : 20 mol% Cu–Zr NPs, 180°C, 4 h.

- Outcome : 91% selectivity for N-methylation over carbamoylation.

Advantages :

- Avoids hazardous alkyl halides.

- Reusable catalyst (5 cycles with <5% activity loss).

Industrial-Scale Crystallization (US7772411B2)

- Procedure : Adjust pH to 6–7 with HCl, concentrate to 30% w/v in ethanol, and cool to 5°C.

- Outcome : 85% recovery with >99% purity.

Emerging Techniques

Electrochemical Synthesis (s41598-019-38544-4)

Reductive electrolysis (−1.1 V vs. Ag/AgCl) of 3-nitrobenzenesulfonamide in the presence of methylamine:

- Yield : 78% with 92% Faradaic efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is as an enzyme inhibitor. Research indicates that it may inhibit human carbonic anhydrases (CAs), which are crucial for regulating pH and CO2 transport in tissues. This inhibition can have therapeutic implications for conditions such as glaucoma and cancer .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. In vivo evaluations using animal models have also indicated that treatment with this compound effectively reduces tumor growth.

Applications in Dye Synthesis

Another significant application of this compound is in the synthesis of azo dyes. The compound serves as a diazo component in the production of vibrant dyes used extensively in textiles and other industries. The reaction pathway typically involves coupling with aromatic compounds to form azo linkages, which are known for their stability and vivid colors.

Synthesis Pathway

The synthesis process generally involves:

- Diazotization : Converting the amine group into a diazonium salt.

- Coupling Reaction : Reacting the diazonium salt with another aromatic compound to form the azo dye.

These reactions are crucial for producing dyes that are widely used across various applications due to their desirable properties.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects, making it useful in the development of antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-N,N-diethylbenzenesulfonamide

- N,N-diethyl-4-(methylamino)benzenesulfonamide

- 3-amino-N,N-dimethyl-4-(methylamino)benzenesulfonamide

Uniqueness

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is unique due to the presence of both amino and methylamino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes.

Biological Activity

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.

- Molecular Formula : C11H18N2O2S

- Molecular Weight : 246.34 g/mol

- CAS Number : 4992115

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. The binding affinity for different CA isozymes varies, indicating potential selectivity for specific targets .

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting cellular processes such as proliferation, differentiation, and apoptosis. This modulation is critical in cancer research, where altered signaling pathways play a significant role in tumorigenesis .

- Hydrogen Bonding and Hydrophobic Interactions : The chemical structure allows for the formation of hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy as an inhibitor or modulator.

Antitumor Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit antitumor properties. For example, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

Case Studies

- In vitro Studies : A study reported that this compound showed significant inhibition of CA I and II isoforms, suggesting potential use in treating conditions where these enzymes are overactive, such as glaucoma or certain types of cancer .

- Animal Models : In vivo experiments have demonstrated that this compound can reduce tumor size in mouse models of leukemia, although further studies are needed to establish its clinical relevance and safety profile .

Table 1: Binding Affinity of this compound to Carbonic Anhydrases

| Carbonic Anhydrase Isozyme | Binding Affinity (Kd) |

|---|---|

| CA I | 6 nM |

| CA II | 1.85 µM |

| CA XIII | 10 nM |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. What are the optimal synthetic routes for preparing 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide?

The synthesis typically involves sequential functionalization of benzenesulfonamide precursors. A multi-step approach may include:

- Sulfonylation : Reacting 3-amino-4-(methylamino)benzenesulfonyl chloride with diethylamine under anhydrous conditions to introduce the N,N-diethyl group .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates, followed by recrystallization from ethanol/water for final product purity .

- Characterization : Confirm structure via (e.g., singlet for sulfonamide protons at ~7.5 ppm) and LC-MS for molecular ion verification .

Q. How can the compound’s purity and stability be validated under experimental conditions?

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR : to resolve overlapping signals from diethyl and methylamino groups (e.g., δ 40–45 ppm for N-CH groups) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1350 cm and N-H stretches at ~3300 cm .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, which inform charge-transfer interactions. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation effects on reactivity, critical for designing catalytic or biological studies .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) to resolve disorder in diethyl groups. Validate hydrogen bonding patterns with Mercury or OLEX2 .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R(8) motifs for sulfonamide dimers) and resolve packing ambiguities .

Q. How does the compound’s substitution pattern influence its biological activity?

- QSAR Modeling : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with inhibitory potency using CoMFA/CoMSIA. Focus on steric and electrostatic fields near the sulfonamide moiety .

- Enzyme Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase, highlighting interactions between the methylamino group and active-site zinc ions .

Q. What are the challenges in analyzing non-covalent interactions in crystal structures?

- Multiplicity in Hydrogen Bonds : Use PLATON to detect weak C-H···O interactions involving sulfonamide oxygen, which stabilize crystal lattices but are often overlooked .

- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to distinguish true hydrogen bonds from thermal displacement effects .

Methodological Notes

- Avoiding Artifacts : Always cross-validate computational results with experimental data (e.g., compare DFT-predicted IR spectra with observed peaks) .

- Data Reproducibility : Document crystallization conditions (e.g., solvent, temperature) in detail, as minor variations can drastically alter hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.